Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate
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Overview
Description
Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is a compound that belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a benzoate ester linked to an oxazole ring, which is further substituted with a phenyl group. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate typically involves the cyclodehydration of appropriate precursors. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in the presence of sulfuric acid to yield the oxazole ring . The final step involves esterification with methyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of oxazole derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of palladium-catalyzed arylation and other catalytic processes are common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazole compounds .
Scientific Research Applications
Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, leading to biological effects such as antimicrobial and anticancer activities. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A basic structure with similar biological activities.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.
Oxadiazole: Features an additional nitrogen atom in the ring, offering distinct properties.
Uniqueness
Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Properties
IUPAC Name |
methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-20-17(19)14-10-6-5-9-13(14)16-18-11-15(21-16)12-7-3-2-4-8-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPUVDPTYRWBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579343 |
Source
|
Record name | Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56894-66-7 |
Source
|
Record name | Methyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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